molecular formula C19H15N3O B5756642 N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE

Cat. No.: B5756642
M. Wt: 301.3 g/mol
InChI Key: DCERWKFTIWRLRC-UHFFFAOYSA-N
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Description

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE is a complex organic compound that features a naphthoimidazole moiety linked to a phenylacetamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoimidazole core, which is then coupled with a phenylacetamide derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)ACETAMIDE is unique due to its combination of the naphthoimidazole and phenylacetamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-12(23)20-16-8-6-13(7-9-16)19-21-17-10-14-4-2-3-5-15(14)11-18(17)22-19/h2-11H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERWKFTIWRLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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